3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a molecular formula of C22H22O7. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a methoxyphenoxy group and an acetate ester. The compound’s unique structure makes it of interest in various scientific fields, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple stepsThe final step involves esterification with 3-methylbutyl acetate under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the acetate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. Additionally, the acetate ester can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Butyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: Similar structure but with a butyl group instead of a 3-methylbutyl group.
3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate: Similar structure with a different substitution pattern on the phenoxy group
Uniqueness
3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H24O7 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-methylbutyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H24O7/c1-15(2)10-11-27-22(24)14-28-18-8-9-19-20(12-18)29-13-21(23(19)25)30-17-6-4-16(26-3)5-7-17/h4-9,12-13,15H,10-11,14H2,1-3H3 |
InChI Key |
NUXARCBXYMZGQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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